molecular formula C9H15NO2 B592538 1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol CAS No. 128035-69-8

1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol

Cat. No.: B592538
CAS No.: 128035-69-8
M. Wt: 169.224
InChI Key: GPZLFGBXAOOXNC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol is a heterocyclic alcohol featuring a 3,5-dimethylisoxazole core linked to a branched propanol chain.

Properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5(2)9(11)8-6(3)10-12-7(8)4/h5,9,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLFGBXAOOXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Attachment of the Methylpropanol Group: The methylpropanol group can be introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with an appropriate isoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways, modulating their activity and leading to therapeutic effects. The isoxazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target may improve solubility compared to the amine-linked pyrazole derivatives in Compounds 30–33 .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely lower than Compounds 30–33 due to its hydroxyl group, which could reduce passive diffusion but improve aqueous solubility.
  • Metabolic Stability : The absence of metabolically labile groups (e.g., tertiary amines in pyrazole derivatives) in the target compound may prolong its half-life compared to Compounds 30–33 .

Biological Activity

1-(3,5-Dimethylisoxazol-4-yl)-2-methylpropan-1-ol is an organic compound that belongs to the isoxazole family, characterized by its unique structure which consists of a dimethylisoxazole ring attached to a methylpropanol group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name: 1-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-ol
  • Molecular Formula: C9H15NO2
  • InChI Key: GPZLFGBXAOOXNC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The isoxazole ring enables the compound to participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity towards enzymes and receptors involved in neurological pathways. This interaction may modulate their activity, leading to potential therapeutic effects against various disorders.

Medicinal Chemistry Applications

This compound has been explored for its potential in treating neurological disorders and inflammation. Research indicates that compounds with similar structures exhibit significant antitumor properties and neuroprotective effects.

Case Study: Neuroprotective Effects
A study investigating the neuroprotective properties of isoxazole derivatives found that compounds similar to this compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to the inhibition of apoptotic pathways and modulation of inflammatory responses.

Antitumor Activity

The antitumor potential of isoxazole derivatives has been documented in various studies. For instance, compounds structurally related to this compound have demonstrated cytotoxicity against several cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
DIMEMDA-MB-231< 1.0DNA double strand breaks
Isoxazole AHeLa0.5Apoptosis induction
Isoxazole BA549> 10Esterase resistance

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions with β-keto esters and hydroxylamine hydrochloride followed by Grignard reactions for the attachment of the methylpropanol group. This compound serves as a versatile intermediate in organic synthesis for developing novel pharmaceuticals and agrochemicals.

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